4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-15-5-2-3-7-17(15)19-20-18(27-21-19)13-16-6-4-8-23(14-16)28(24,25)22-9-11-26-12-10-22/h2-3,5,7,16H,4,6,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJULQSKLIYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic molecule that incorporates several pharmacologically relevant moieties, including the oxadiazole and piperidine rings. This article reviews its biological activities, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features:
- An oxadiazole ring , known for its diverse biological activities.
- A piperidine moiety , which is often associated with various pharmacological effects including analgesic and anesthetic properties.
- A morpholine group , contributing to its solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring has been linked to enhanced activity against various bacterial strains. For instance:
- Compounds containing the oxadiazole structure showed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.22 | S. aureus |
| Compound B | 0.25 | E. coli |
| Compound C | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies on related oxadiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity through various mechanisms:
- Inhibition of cell proliferation in cancer cell lines.
- Induction of apoptosis in tumor cells.
Research has shown that certain oxadiazole derivatives can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study: Anticancer Activity
A study evaluated several oxadiazole derivatives for their cytotoxic effects against breast cancer cell lines. The most promising candidates demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting that modifications to the piperidine and morpholine groups could enhance efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of the 1,2,4-oxadiazole structure into various compounds has been shown to enhance cytotoxicity against several cancer cell lines. For instance, derivatives containing oxadiazole have demonstrated significant antiproliferative effects against human lung (A549) and breast (MCF-7) cancer cells. Notably, compounds with electron-withdrawing groups exhibited higher biological activity due to improved interactions with cellular targets .
Antimicrobial Properties
The piperidine component of the compound has been linked to antimicrobial activity. Studies have evaluated various piperidine derivatives for their efficacy against bacterial strains such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani. The results indicated that modifications to the piperidine structure could lead to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has revealed that modifications to the oxadiazole ring significantly impact biological activity. For example, introducing different substituents on the aromatic rings can alter the compound's lipophilicity and bioavailability, thereby influencing its therapeutic efficacy .
Novel Derivatives in Drug Discovery
A series of novel derivatives based on the oxadiazole framework have been synthesized and tested for their anticancer properties. One study reported that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, indicating their potential as lead compounds for further development .
Clinical Implications
While most studies are preclinical, the promising results suggest that compounds like 4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine could advance to clinical trials targeting specific types of cancer and resistant microbial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below, with emphasis on substituent effects and bioactivity trends.
Table 1: Structural and Functional Comparison with Analogous Compounds
*Bioactivity inferred from structural analogs and class-specific trends.
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring contrasts with the 1,2,4-triazole in 955314-93-7. Benzimidazole derivatives (e.g., 955315-05-6) prioritize planar aromatic systems for intercalation-based mechanisms, unlike the non-planar piperidine-morpholine scaffold of the target compound .
Substituent Effects :
- The o-tolyl group in the target compound may enhance lipophilicity and membrane permeability relative to the 3-nitrobenzyl group in 955314-93-9, which introduces polar nitro functionality .
- Chlorophenyl (915924-86-6) and chloronaphthyl (955315-05-6) substituents are associated with halogen bonding, a feature absent in the target compound but critical for target selectivity in protease inhibitors .
Pharmacokinetic Profiles :
- Sulfonyl-linked morpholine-piperidine systems (target and 915924-86-6) are predicted to have improved metabolic stability over benzimidazole-based compounds due to reduced cytochrome P450 interactions .
Research Findings and Gaps:
- Antimicrobial Potential: Analogs with nitro groups (e.g., 955314-93-9) show redox-mediated antimicrobial activity, but the target compound’s o-tolyl group may shift its efficacy toward eukaryotic targets .
- Synthetic Accessibility : The target compound’s oxadiazole-piperidine linkage requires multi-step synthesis, contrasting with simpler triazole derivatives, which are more cost-effective for large-scale production .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and morpholine cores. A common approach includes:
Oxadiazole Formation : React 3-(o-tolyl)amide with hydroxylamine hydrochloride under reflux to form the 1,2,4-oxadiazole ring .
Piperidine Coupling : Introduce the oxadiazole-methyl group to the piperidine via nucleophilic substitution or reductive amination.
Sulfonylation : Treat the piperidine intermediate with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bridge .
- Validation : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm the piperidine, oxadiazole, and morpholine moieties. Key signals include:
- H: δ 2.3–2.5 ppm (piperidine CH), δ 3.6–3.8 ppm (morpholine CH), δ 7.2–7.5 ppm (o-tolyl aromatic protons).
- C: δ 165–170 ppm (oxadiazole C=N) .
- HRMS : Confirm molecular ion [M+H] with <5 ppm error.
- FT-IR : Peaks at ~1350 cm (S=O stretching) and ~1600 cm (C=N stretching) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.
- Validation : Follow ICH guidelines for linearity (R > 0.995), precision (RSD < 2%), and recovery (>90%) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield during sulfonylation?
- Methodological Answer :
- Temperature Control : Conduct sulfonylation at 0–5°C to minimize side reactions (e.g., sulfonic acid formation).
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate the reaction .
- Work-Up : Quench with ice-cold water to precipitate the product and reduce hydrolysis.
- Troubleshooting : If yield is low (<50%), consider replacing morpholine-4-sulfonyl chloride with its more reactive derivative (e.g., morpholine-4-sulfonyl fluoride) .
Q. What strategies address stability issues in aqueous solutions?
- Methodological Answer :
- pH Adjustment : Store solutions at pH 6–7 (neutral) to prevent sulfonamide hydrolysis.
- Lyophilization : For long-term storage, lyophilize the compound and store at –20°C under argon.
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., morpholine sulfonic acid) .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).
QSAR : Calculate descriptors (logP, polar surface area) to correlate with solubility or permeability.
MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the oxadiazole-piperidine-morpholine scaffold .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Batch Analysis : Verify compound purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .
- Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines) for in vitro assays. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Meta-Analysis : Compare data across studies while controlling for variables like cell line passage number or solvent (DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
